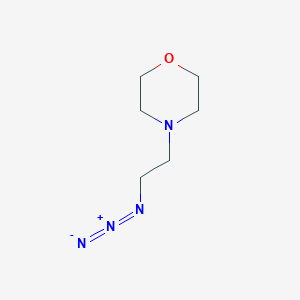

4-(2-Azidoethyl)morpholine

Description

BenchChem offers high-quality 4-(2-Azidoethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Azidoethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-azidoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEOLKFODUELIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371771 | |

| Record name | 4-(2-azidoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660395-39-1 | |

| Record name | 4-(2-azidoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Azidoethyl)morpholine

This guide provides a comprehensive overview of the synthesis of 4-(2-Azidoethyl)morpholine, a valuable building block in medicinal chemistry and material science.[1] The presence of the morpholine moiety, a privileged scaffold in drug discovery, combined with the versatile azido group, makes this compound a key intermediate for a wide range of chemical transformations.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction to 4-(2-Azidoethyl)morpholine

4-(2-Azidoethyl)morpholine, with the molecular formula C₆H₁₂N₄O, is a heterocyclic compound featuring a morpholine ring N-substituted with a 2-azidoethyl chain.[1] The azido group serves as a versatile functional handle, readily participating in reactions such as nucleophilic substitutions, reductions to the corresponding amine, and, most notably, "click chemistry" reactions with alkynes to form stable triazoles.[1] This reactivity profile has led to its use in the synthesis of novel pharmaceutical agents, including potential antimicrobial and neurokinin-1 receptor antagonists, as well as in the development of advanced materials.[1]

Primary Synthetic Strategy: A Two-Step Approach

The most common and efficient route to 4-(2-Azidoethyl)morpholine involves a two-step process starting from the commercially available and relatively inexpensive 4-(2-hydroxyethyl)morpholine (also known as 2-morpholinoethanol).[3][4][5] This strategy first involves the conversion of the hydroxyl group to a better leaving group, typically a halide, followed by nucleophilic substitution with an azide salt.

Sources

- 1. smolecule.com [smolecule.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]

- 4. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 5. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-(2-Azidoethyl)morpholine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, bioconjugation, and materials science, the demand for versatile and efficient molecular building blocks is paramount. 4-(2-Azidoethyl)morpholine has emerged as a significant player in this arena, offering a unique combination of a biocompatible morpholine scaffold and a highly reactive azide moiety. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-(2-Azidoethyl)morpholine, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of facts to an elucidation of the underlying chemical principles and practical considerations that govern its use in the laboratory.

The morpholine ring, a six-membered saturated heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1] Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a scaffold for directed molecular interactions.[1][2] The azido group, on the other hand, is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[3] This dual functionality makes 4-(2-Azidoethyl)morpholine a powerful tool for covalently linking the beneficial properties of the morpholine moiety to a vast array of molecules and biomolecules.

This technical guide is structured to provide a comprehensive understanding of 4-(2-Azidoethyl)morpholine, from its fundamental properties to its practical application in advanced synthetic workflows.

Core Chemical and Physical Properties

4-(2-Azidoethyl)morpholine is a nitrogen-containing heterocyclic compound.[3] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(2-Azidoethyl)morpholine | [3] |

| Synonyms | 2-Morpholin-4-ylethylazide, 2-(Morpholino)ethyl azide | [3] |

| CAS Number | 660395-39-1 | [3] |

| Molecular Formula | C₆H₁₂N₄O | [3] |

| Molecular Weight | 156.19 g/mol | [3] |

| Appearance | Not explicitly documented; likely a colorless to pale yellow liquid or solid, based on analogous compounds. | Inferred |

| Boiling Point | Not experimentally determined in available literature. | - |

| Melting Point | Not experimentally determined in available literature. | - |

| Density | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in water and common organic solvents like chloroform and methanol, similar to its precursor 4-(2-aminoethyl)morpholine.[4] | Inferred |

Spectroscopic Characterization: The Signature of a Versatile Molecule

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-(2-Azidoethyl)morpholine. The key spectral features are detailed below.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of 4-(2-Azidoethyl)morpholine is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group (N=N=N). This peak typically appears around 2100 cm⁻¹ . Its presence is a definitive indicator of the successful incorporation of the azide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons and the azidoethyl chain protons.

-

Morpholine Protons:

-

Azidoethyl Protons:

-

The methylene protons directly attached to the morpholine nitrogen (N-CH ₂-CH₂-N₃) are anticipated to be a triplet.

-

The methylene protons adjacent to the azide group (N-CH₂-CH ₂-N₃) will also appear as a triplet, shifted downfield due to the electron-withdrawing nature of the azide group, likely in the range of δ 3.3-3.4 ppm .

-

¹³C NMR: The carbon NMR spectrum will reflect the different carbon environments within the molecule.

-

Morpholine Carbons:

-

The carbons adjacent to the oxygen (O-C H₂) are expected to resonate around δ 67 ppm .[7]

-

The carbons adjacent to the nitrogen (N-C H₂) will likely appear around δ 54 ppm .

-

-

Azidoethyl Carbons:

-

The carbon attached to the morpholine nitrogen (N-C H₂-CH₂-N₃) is predicted to be in the region of δ 57-60 ppm .

-

The carbon bearing the azide group (N-CH₂-C H₂-N₃) will be shifted downfield, likely around δ 50 ppm .

-

Mass Spectrometry (MS)

The mass spectrum of 4-(2-Azidoethyl)morpholine will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of both the morpholine ring and the azidoethyl side chain. Common fragmentation pathways would involve the loss of N₂ (28 Da) from the azide group and cleavage of the morpholine ring.

Synthesis of 4-(2-Azidoethyl)morpholine: A Practical Protocol

The most common and straightforward synthesis of 4-(2-Azidoethyl)morpholine involves a nucleophilic substitution reaction, where a halide on the ethylmorpholine precursor is displaced by an azide ion. The following protocol details the synthesis from the commercially available 4-(2-chloroethyl)morpholine hydrochloride.

Synthesis Workflow

Caption: Synthesis of 4-(2-Azidoethyl)morpholine.

Detailed Experimental Protocol

Materials:

-

4-(2-Chloroethyl)morpholine hydrochloride

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Step 1: Preparation of 4-(2-Chloroethyl)morpholine (Free Base) [8]

-

Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 eq) or a saturated solution of sodium carbonate while stirring, until the pH of the solution is ~11.

-

Extract the aqueous solution with dichloromethane (3x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 4-(2-chloroethyl)morpholine as an oil. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 4-(2-Azidoethyl)morpholine

-

Dissolve the 4-(2-chloroethyl)morpholine (1.0 eq) in anhydrous DMF or acetonitrile.

-

Add sodium azide (1.2-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-(2-Azidoethyl)morpholine.

Key Reactions and Applications

The synthetic utility of 4-(2-Azidoethyl)morpholine is primarily derived from the reactivity of its azide group, most notably in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[6] This reaction is widely employed in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[9]

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol describes a typical small-scale CuAAC reaction.

Materials:

-

4-(2-Azidoethyl)morpholine

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMSO)

Procedure: [6]

-

In a reaction vial, dissolve the terminal alkyne (1.0 eq) and 4-(2-Azidoethyl)morpholine (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting triazole product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Bioconjugation

The ability to easily link the morpholine moiety to other molecules via a stable triazole bridge makes 4-(2-Azidoethyl)morpholine a valuable tool in several research areas.

-

Drug Discovery: The morpholine ring is a key component of many approved drugs.[2] By using 4-(2-Azidoethyl)morpholine in click chemistry-based combinatorial synthesis, libraries of novel compounds containing the morpholine scaffold can be rapidly generated and screened for biological activity. This approach has been used to develop potential antimicrobial and anticancer agents.[10]

-

Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules such as proteins, nucleic acids, and carbohydrates.[11] 4-(2-Azidoethyl)morpholine can be used to introduce a morpholine tag onto these biomolecules, which can improve their solubility and pharmacokinetic properties. For example, it can be used to create antibody-drug conjugates (ADCs) where the morpholine can aid in the overall properties of the conjugate.

-

Fluorescent Probes: The morpholine group is known to be a lysosome-targeting moiety.[3] Its azide derivative can be used as a building block in the synthesis of fluorescent probes designed to accumulate in lysosomes for cellular imaging applications.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate caution. While 4-(2-Azidoethyl)morpholine is not expected to be as hazardous as small, volatile azides, proper safety protocols are essential.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary for a reaction, and avoid grinding or subjecting them to impact.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.[7]

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials.

Spill and Disposal:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

-

Waste containing azides should be treated with a reducing agent (such as sodium nitrite under acidic conditions) to destroy the azide before disposal, following institutional safety guidelines.

Toxicity:

Conclusion

4-(2-Azidoethyl)morpholine stands as a testament to the power of bifunctional building blocks in modern chemical synthesis. Its unique combination of a privileged morpholine scaffold and a versatile azide handle provides a reliable and efficient means to construct complex molecular architectures with desirable properties. This guide has provided a comprehensive overview of its chemical properties, a practical synthesis protocol, and an exploration of its key applications, particularly in the realm of click chemistry. By understanding the principles and practices outlined herein, researchers, scientists, and drug development professionals can effectively leverage the potential of this valuable chemical tool in their pursuit of scientific innovation.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 26, 2026, from [Link]

-

Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Obuzor, G. U., & Booth, B. L. (2010). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 4(1), 8-12. [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved January 26, 2026, from [Link]

-

Pihlaja, K., & Kleinpeter, E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 838-843. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 26, 2026, from [Link]

-

Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 26, 2026, from [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-(2-Azidoethyl)morpholine | 660395-39-1 [smolecule.com]

- 4. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. academicjournals.org [academicjournals.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

4-(2-Azidoethyl)morpholine CAS number

An In-depth Technical Guide to 4-(2-Azidoethyl)morpholine

Abstract: This technical guide provides a comprehensive overview of 4-(2-Azidoethyl)morpholine, a versatile heterobifunctional building block crucial in modern chemical biology, bioconjugation, and drug discovery. Its unique structure, combining a reactive azide moiety with a hydrophilic morpholine ring, makes it an invaluable tool for researchers developing advanced therapeutic and diagnostic agents. This document delves into its synthesis, physicochemical properties, and key applications, with a focus on its role in "click chemistry" for the stable linkage of biomolecules. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to enable researchers to effectively and safely integrate this reagent into their workflows.

Introduction and Core Attributes

4-(2-Azidoethyl)morpholine has emerged as a significant reagent in the field of bioconjugation. Its utility stems from the strategic combination of two key functional groups:

-

The Azide Group (-N₃): This moiety is the cornerstone of its reactivity, serving as a stable and highly selective handle for "click chemistry" reactions. Specifically, it participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form a robust triazole linkage. The azide is largely inert to common biological functional groups, ensuring that conjugation occurs only at the intended site.

-

The Morpholine Ring: This saturated heterocycle imparts favorable physicochemical properties to molecules. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles by reducing metabolic degradation, and lower non-specific binding of the conjugated molecule.

This dual-functionality allows 4-(2-Azidoethyl)morpholine to act as a hydrophilic linker, connecting a payload (e.g., a drug, a dye) to a biomolecule (e.g., a protein, an antibody) without significantly altering the biomolecule's native conformation or function.

Physicochemical and Safety Data

Accurate identification and safe handling are paramount in a research setting. The definitive identifier for this compound is its CAS number.

CAS Number: 82695-86-5

Key Properties

The following table summarizes the essential physicochemical properties of 4-(2-Azidoethyl)morpholine.

| Property | Value | Source |

| CAS Number | 82695-86-5 | |

| Molecular Formula | C₆H₁₂N₄O | |

| Molecular Weight | 156.19 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 98-100 °C at 1.5 mmHg | |

| Density | 1.099 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.488 |

Safety and Handling

4-(2-Azidoethyl)morpholine is an organic azide, a class of compounds that should be handled with care due to their potential instability, especially with exposure to heat, shock, or certain metals.

-

GHS Hazard Statements: While specific GHS classifications can vary by supplier, it is typically classified as an irritant. Standard pictograms include an exclamation mark for skin/eye irritation.

-

Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable). Avoid heating the compound excessively or exposing it to strong reducing or oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability.

Synthesis and Purification Protocol

The most common and reliable synthesis of 4-(2-Azidoethyl)morpholine involves a two-step process starting from the commercially available 4-(2-hydroxyethyl)morpholine. This process first converts the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide salt.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis and purification of 4-(2-Azidoethyl)morpholine.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable chemical laboratory with all necessary safety precautions in place.

Step 1: Mesylation of 4-(2-Hydroxyethyl)morpholine

-

To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M), cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. Cooling to 0 °C controls the initial exothermic reaction.

-

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the crude 4-(2-mesyloxyethyl)morpholine from the previous step in dimethylformamide (DMF, ~0.4 M).

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Causality: A significant excess of sodium azide is used to drive the Sₙ2 reaction to completion. DMF is an excellent polar aprotic solvent for this type of substitution reaction.

-

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash them with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude oil using silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Self-Validation: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product (identified by a single spot at the correct Rf value).

-

-

Concentrate the pure fractions under reduced pressure to yield 4-(2-Azidoethyl)morpholine as a colorless to pale yellow oil.

Core Application: Click Chemistry in Bioconjugation

The primary application of 4-(2-Azidoethyl)morpholine is as a linker in CuAAC bioconjugation reactions. It is used to introduce a clickable azide handle onto a molecule of interest, which can then be reliably conjugated to another molecule bearing a terminal alkyne.

Mechanism of CuAAC Conjugation

The workflow involves activating a molecule (e.g., a small molecule drug with a carboxylic acid) and then reacting it with 4-(2-Azidoethyl)morpholine to form an amide bond, thereby installing the azide linker. This "azide-tagged" molecule is now ready for conjugation.

Caption: General workflow for conjugating a molecule using 4-(2-Azidoethyl)morpholine via CuAAC.

This strategy is widely employed in:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein degradation.

-

Activity-Based Protein Profiling (ABPP): Attaching reporter tags (like biotin or fluorophores) to probes for identifying enzyme activity in complex biological systems.

-

PEGylation: The morpholine group complements the PEG chain in enhancing the solubility and stability of biopharmaceuticals.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Azidoethyl)morpholine

Foreword: The Significance of 4-(2-Azidoethyl)morpholine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic design of molecular entities with high therapeutic efficacy and optimized pharmacokinetic profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the morpholine ring has emerged as a cornerstone due to its advantageous physicochemical properties.[1][2] Its incorporation into drug candidates often confers improved aqueous solubility, metabolic stability, and a favorable safety profile.[1] Furthermore, the morpholine moiety can act as a key pharmacophoric element, engaging in crucial interactions with biological targets.[3][4]

This guide focuses on a particularly intriguing derivative, 4-(2-Azidoethyl)morpholine. This compound synergistically combines the benefits of the morpholine scaffold with the versatile reactivity of an azide functional group. The azide moiety is a linchpin in "click chemistry," a suite of powerful, selective, and high-yielding reactions that have revolutionized drug discovery, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the morpholine unit to a wide array of molecular partners, enabling the rapid generation of diverse compound libraries for biological screening.

A thorough and unambiguous structural elucidation of 4-(2-Azidoethyl)morpholine is the foundational step for its effective utilization in any synthetic or therapeutic endeavor. This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of this molecule, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to not only present the expected analytical data but also to rationalize the underlying principles and experimental considerations, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational understanding of the target molecule's basic characteristics is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₄O | [Generic Database] |

| Molecular Weight | 156.19 g/mol | [Generic Database] |

| Appearance | Colorless to pale yellow liquid | [Generic Observation] |

The Methodical Approach to Structure Elucidation

The confirmation of the molecular structure of 4-(2-Azidoethyl)morpholine is achieved through the convergent evidence provided by three principal spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a definitive structural assignment.

Figure 1: A schematic overview of the integrated spectroscopic approach for the structural elucidation of 4-(2-Azidoethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(2-Azidoethyl)morpholine provides a detailed picture of the different proton environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Azidoethyl)morpholine

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (O-CH ₂) | ~3.71 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are deshielded. |

| H-b (N-CH ₂) | ~2.45 | Triplet | 4H | Protons adjacent to the nitrogen atom of the morpholine ring. |

| H-c (N-CH ₂-CH₂-N₃) | ~2.78 | Triplet | 2H | Protons on the ethyl chain adjacent to the morpholine nitrogen. |

| H-d (N-CH₂-CH ₂-N₃) | ~3.37 | Triplet | 2H | Protons adjacent to the electron-withdrawing azide group are significantly deshielded. |

Note: The chemical shifts are based on data for analogous compounds, such as 4-(2-aminoethyl)morpholine, and general principles of NMR spectroscopy.[5]

Figure 2: ¹H NMR signal assignments for 4-(2-Azidoethyl)morpholine.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-Azidoethyl)morpholine

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-a (C H₂-O) | ~67.0 | The carbon atoms adjacent to the highly electronegative oxygen are significantly deshielded.[6] |

| C-b (C H₂-N) | ~53.5 | The carbon atoms adjacent to the morpholine nitrogen. |

| C-c (N-C H₂-CH₂-N₃) | ~57.0 | The ethyl chain carbon adjacent to the morpholine nitrogen. |

| C-d (N-CH₂-C H₂-N₃) | ~50.5 | The carbon atom directly attached to the electron-withdrawing azide group. |

Note: These chemical shifts are estimations based on data for N-substituted morpholines and the known effects of an azido substituent.[7][8]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(2-Azidoethyl)morpholine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient relaxation delay to ensure accurate integration, especially for quaternary carbons (though none are present in this molecule).[10]

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

-

Phase the spectra correctly.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the proposed structure.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Table 3: Key Fragments in the EI-Mass Spectrum of 4-(2-Azidoethyl)morpholine

| m/z | Ion | Fragmentation Pathway |

| 156 | [C₆H₁₂N₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₆H₁₂N₂O]⁺˙ | Loss of N₂ from the azide group |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the ethyl group from the morpholine ring |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the morpholine ring |

The loss of a neutral molecule with a mass of 28 Da (N₂) is a highly characteristic fragmentation for azides, providing strong evidence for the presence of this functional group.

Figure 3: Proposed major fragmentation pathways for 4-(2-Azidoethyl)morpholine in EI-MS.

Experimental Protocol for EI-MS

-

Sample Preparation:

-

Instrument Setup:

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with the predicted fragmentation pathways to confirm the structure.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorptions

The IR spectrum of 4-(2-Azidoethyl)morpholine is expected to show several distinct absorption bands that are diagnostic for its key structural features.

Table 4: Predicted IR Absorption Frequencies for 4-(2-Azidoethyl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2100 | Strong, Sharp | Asymmetric stretch | Azide (-N₃) |

| 2950-2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~1276 | Strong | C-O-C stretch | Ether (in morpholine) |

| ~1115 | Strong | C-N stretch | Amine (in morpholine) |

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption around 2100 cm⁻¹, which is highly characteristic of the azide functional group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[13][14]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[14]

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of 4-(2-Azidoethyl)morpholine directly onto the ATR crystal, ensuring it covers the crystal surface.[15]

-

-

Data Acquisition:

-

Acquire the IR spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the observed frequencies with literature values for confirmation.

-

Synthesis and Conclusion: A Cohesive Structural Narrative

The structural elucidation of 4-(2-Azidoethyl)morpholine is a compelling example of the power of modern analytical chemistry. The convergence of data from NMR, MS, and IR spectroscopy provides an irrefutable confirmation of its molecular architecture.

-

NMR spectroscopy delineates the precise connectivity of the carbon and hydrogen atoms, establishing the morpholine ring and the 2-azidoethyl substituent.

-

Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern involving the loss of nitrogen gas, a hallmark of the azide group.

-

Infrared spectroscopy provides unambiguous evidence for the presence of the key azide and morpholine-associated functional groups.

This comprehensive and self-validating approach ensures the identity and purity of 4-(2-Azidoethyl)morpholine, empowering its confident application in the synthesis of novel therapeutic agents and other advanced materials. The methodologies and data presented in this guide serve as a robust reference for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

-

4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Mass Spectrometry. (2019). Chemistry LibreTexts. [Link]

-

Cozzini, P., Marchesi, A., & Roda, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3531–3546. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(3), 625. [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. [Link]

-

Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State ¹³C NMR and FT-IR Spectroscopy. (2018). Polymers, 10(11), 1234. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1845-1887. [Link]

-

Sample Preparation for Mass Spectrometry. (n.d.). University of Illinois. [Link]

-

Metin, A. & Toptas, Y. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2020). Mass Spectrometry Reviews, 39(5-6), 559-590. [Link]

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. (2020). Journal of Chemical Information and Modeling, 61(1), 133-144. [Link]

-

Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (2015). Journal of Molecular Structure, 1083, 26-33. [Link]

-

FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. (2015). YouTube. [Link]

-

Mass spectrometry (MS). (n.d.). Fiveable. [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S4), 1022-1035. [Link]

-

Acquiring 1H and 13C Spectra. (2018). In Structure Elucidation in Organic Chemistry. Royal Society of Chemistry. [Link]

-

Morpholine derivatives: Significance and symbolism. (2024). Grobid. [Link]

-

4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

EtIDip (EtIPr)—Synthesis, Characterisation and Reactivity of a Robust, Backbone-Modified N-Heterocyclic Carbene and Group 13 Element Complexes. (2021). Molecules, 26(11), 3336. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 9. books.rsc.org [books.rsc.org]

- 10. sc.edu [sc.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Application of 4-(2-Azidoethyl)morpholine in Modern Chemistry

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the demand for molecular tools that offer precision, efficiency, and versatility is paramount. 4-(2-Azidoethyl)morpholine has emerged as a quintessential building block that masterfully meets these criteria. This guide provides an in-depth technical exploration of its applications, grounded in established scientific principles and field-proven methodologies.

At its core, 4-(2-Azidoethyl)morpholine is a bifunctional molecule featuring two key components: a saturated morpholine heterocycle and a terminal azide group, connected by an ethyl spacer.[1] This elegant design is the source of its broad utility. The morpholine ring is a "privileged" pharmacophore, a structural motif frequently found in approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[2][3] Simultaneously, the azide group serves as a highly specific and efficient reactive handle for bioorthogonal "click chemistry" reactions.[1]

This combination allows researchers to seamlessly integrate the beneficial properties of the morpholine scaffold into complex molecular architectures, from targeted therapeutics to advanced materials. This guide will dissect the fundamental chemistry of this reagent, explore its pivotal role in drug development—particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)—and provide detailed, validated protocols for its synthesis and application.

| Chemical Properties | |

| IUPAC Name | 4-(2-azidoethyl)morpholine[1] |

| CAS Number | 660395-39-1[1] |

| Molecular Formula | C₆H₁₂N₄O[1][4] |

| Molecular Weight | 156.19 g/mol [1][4] |

| Appearance | Colorless to yellow liquid or solid[5] |

| Purity | Typically ≥95%[4] |

The Chemistry of a Dual-Functionality Reagent

The power of 4-(2-Azidoethyl)morpholine lies in the distinct yet complementary functions of its two primary structural components. Understanding these functions is critical to appreciating its role as a versatile tool in molecular design.

The Morpholine Scaffold: A Privileged Pharmacophore

The morpholine ring is one of the most valuable heterocyclic scaffolds in medicinal chemistry.[2] Its prevalence in CNS-active compounds and other therapeutics is not accidental but is rooted in a unique combination of physicochemical properties.[2][3]

-

Enhanced Solubility and Permeability: The presence of the oxygen atom and the weakly basic nitrogen atom gives the morpholine ring a well-balanced hydrophilic-lipophilic profile.[2] This often improves the aqueous solubility and membrane permeability of parent compounds, crucial metrics for drug efficacy.

-

Metabolic Stability: As a saturated heterocycle, the morpholine ring is generally resistant to oxidative metabolism, which can improve the in-vivo half-life of a drug.

-

pKa Modulation: The nitrogen atom in the morpholine ring has a pKa value that often results in significant protonation at physiological pH. This basicity can be fine-tuned and is often exploited to improve interactions with biological targets or enhance cell penetration.[2]

-

Scaffolding and Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring allows it to act as a reliable scaffold, positioning appended functional groups in a predictable three-dimensional orientation for optimal interaction with target proteins.[2]

The Azide Group: A Gateway to Click Chemistry

The azide (-N₃) is an exceptionally useful functional group, primarily for its participation in one of the most reliable reactions in synthetic chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6]

The causality behind the widespread adoption of CuAAC is its adherence to the stringent criteria of a "click" reaction:[6]

-

High Yield & Selectivity: The reaction proceeds with near-quantitative yields and exceptional regioselectivity for the 1,4-isomer, eliminating the formation of complex product mixtures.[1][6]

-

Mild & Orthogonal Conditions: It typically runs at room temperature in benign solvents, including water, and is tolerant of a vast array of other functional groups, making it ideal for late-stage functionalization of complex molecules.[1][6]

-

Thermodynamic Inevitability: The reaction has a large thermodynamic driving force, proceeding reliably to completion.

This reaction transforms the azide group of 4-(2-Azidoethyl)morpholine into a stable, aromatic triazole linker, which is more than just a covalent connection; it is metabolically robust and can participate in hydrogen bonding, contributing to target engagement.[7]

Figure 2: Workflow for assembling a PROTAC using 4-(2-Azidoethyl)morpholine via click chemistry.

Synthesis of Bioactive Molecules and Probes

While its role in click chemistry is prominent, the amine derivative, 4-(2-aminoethyl)morpholine, is a crucial precursor for other classes of bioactive compounds.

-

Antimicrobial Agents: The primary amine serves as a starting point for the synthesis of novel sulfonamides. [8]Research has shown that derivatives of 4-(2-aminoethyl)morpholine exhibit significant antibacterial activity against various Gram-negative and Gram-positive strains. [8]* Fluorescent Probes: The morpholine moiety is known to act as a lysosome-targeting group. [1][9]This property is exploited in the design of fluorescent probes for intracellular imaging. By conjugating the amino group to a fluorophore, scientists have created probes capable of monitoring pH changes or detecting specific analytes like hydrogen sulfide within the lysosomes of living cells. [1][9]

Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for key steps and expected outcomes.

Protocol 1: Synthesis of 4-(2-Azidoethyl)morpholine

This two-step procedure starts from commercially available 2-morpholinoethanol and proceeds through a chloro-intermediate. The rationale is to first convert the hydroxyl group into a good leaving group (chloride), which is then displaced by the azide nucleophile.

Step A: Synthesis of 4-(2-chloroethyl)morpholine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve N-(2-hydroxyethyl)morpholine (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise to the cooled solution. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions. Thionyl chloride efficiently converts the alcohol to an alkyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-chloroethyl)morpholine, which can be purified by vacuum distillation. [10] Step B: Synthesis of 4-(2-Azidoethyl)morpholine

-

Reaction Setup: Dissolve 4-(2-chloroethyl)morpholine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. [1]Causality: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), maximizing its reactivity.

-

Azide Addition: Add sodium azide (NaN₃) (approx. 1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Monitor the reaction's progress by TLC.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-azidoethyl)morpholine. [1]

Reagent/Parameter Typical Value Purpose Starting Material N-(2-hydroxyethyl)morpholine Source of the morpholine-ethyl backbone. Chlorinating Agent Thionyl Chloride (SOCl₂) Converts hydroxyl to a good leaving group. Azide Source Sodium Azide (NaN₃) Nucleophile for SN2 displacement. Solvent (Azidation) DMF or Acetonitrile Polar aprotic solvent to facilitate SN2. [1] Temperature 0 °C to RT (Chlorination), 60-80 °C (Azidation) Controls reactivity and reaction rate. | Typical Overall Yield | 60-80% | Varies based on scale and purification. |

Protocol 2: Model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of 4-(2-Azidoethyl)morpholine with phenylacetylene as a model system.

-

Reaction Setup: In a vial, dissolve 4-(2-azidoethyl)morpholine (1.0 eq) and phenylacetylene (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) to water, followed by sodium ascorbate (0.10 eq). The solution should turn from blue to a pale yellow/colorless solution upon addition of the ascorbate. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ.

-

Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir vigorously at room temperature.

-

Monitoring: The reaction is typically complete within 1-4 hours. Monitor by TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot. Validation: A successful reaction is confirmed by the disappearance of both starting material spots and the appearance of a single product spot.

-

Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product can be purified by flash chromatography or recrystallization. Product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Proper handling of 4-(2-Azidoethyl)morpholine and its precursors is essential.

-

General Precautions: Use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]Avoid inhalation of vapors and contact with skin and eyes. [12]* Azide-Specific Hazards: Organic azides are high-energy compounds and can be sensitive to heat, shock, or friction, with the potential for explosive decomposition. [13]While small alkyl azides like this one are generally less sensitive than aryl or acyl azides, they should always be handled with care. Avoid heating neat material to high temperatures.

-

Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. Sodium azide is acutely toxic if swallowed or inhaled. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed [11] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage [11] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin [11] |

(Note: Hazard data is based on closely related morpholine compounds and general azide hazards; consult the specific SDS for 4-(2-Azidoethyl)morpholine from your supplier).

Conclusion

4-(2-Azidoethyl)morpholine is far more than a simple chemical reagent; it is a sophisticated molecular tool that embodies the principles of modern, efficient synthesis. Its dual nature—a pharmacologically beneficial morpholine core and a versatile azide handle—provides a direct and powerful route to constructing complex molecules with desirable properties. Its central role in the modular synthesis of PROTACs highlights its importance at the cutting edge of drug discovery. By understanding its underlying chemistry and applying the robust protocols detailed in this guide, researchers can effectively leverage 4-(2-Azidoethyl)morpholine to accelerate the development of novel therapeutics and advanced materials.

References

-

Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Available from: [Link]

-

RSC Publishing. Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. Available from: [Link]

-

Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3988-4001. Available from: [Link]

-

Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. The Journal of Organic Chemistry, 79(12), 5752-5762. Available from: [Link]

-

Tough, D. F., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 66(5), 539-551. Available from: [Link]

-

ResearchGate. First example of a CLICK reaction of a coordinated 4′-azido-2,2′:6′,2″-terpyridine ligand. Available from: [Link]

-

PENTA s.r.o. Morpholine - Safety Data Sheet. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12. Available from: [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

-

MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Available from: [Link]

-

ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

Sources

- 1. Buy 4-(2-Azidoethyl)morpholine | 660395-39-1 [smolecule.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(2-Azidoethyl)morpholine | CymitQuimica [cymitquimica.com]

- 5. 4-(2-Aminoethyl)morpholine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2-氨乙基)-吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. academicjournals.org [academicjournals.org]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(2-Azidoethyl)morpholine

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-Azidoethyl)morpholine, a versatile building block in medicinal chemistry and material science. Its utility in "click chemistry," synthesis of fluorescent probes, and as a precursor for various bioactive molecules underscores the importance of understanding its handling and storage requirements to ensure experimental reproducibility and safety.

Understanding the Inherent Nature of 4-(2-Azidoethyl)morpholine

4-(2-Azidoethyl)morpholine (C₆H₁₂N₄O) is a nitrogen-containing heterocyclic compound featuring an azido group (-N₃) attached to a morpholine ring. This unique structure imparts a dual character to the molecule: the stability of the morpholine ring and the reactive, and potentially hazardous, nature of the azide functional group.

The morpholine moiety is a well-established pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of molecules, such as metabolic stability and blood-brain barrier permeability. Conversely, the azide group, while being a powerful tool for chemical ligation, is an energetic functional group. Organic azides are known to be sensitive to heat, shock, and light, and can decompose, sometimes explosively.

A crucial initial assessment for any organic azide is the carbon-to-nitrogen ratio. A general rule of thumb is that the stability of an organic azide increases as the ratio of carbon and oxygen atoms to nitrogen atoms increases. For 4-(2-Azidoethyl)morpholine, with 6 carbon atoms, 1 oxygen atom, and 4 nitrogen atoms, the ratio is (6+1)/4 = 1.75. According to established safety guidelines, azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care and stored under controlled conditions.

Factors Influencing the Stability of 4-(2-Azidoethyl)morpholine

While specific, comprehensive stability studies on 4-(2-Azidoethyl)morpholine are not extensively documented in publicly available literature, its stability can be inferred from the general behavior of organic azides and the chemical properties of the morpholine ring. The primary factors that can compromise its integrity are:

-

Photolytic Decomposition: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate the decomposition of the azide group. This can lead to the formation of highly reactive nitrene intermediates, which can then undergo various secondary reactions, leading to product degradation and the formation of impurities.

-

Mechanical Shock and Friction: While less common for liquid azides, mechanical energy can also initiate decomposition. Care should be taken to avoid situations that could lead to shock or friction, especially if the compound is in a solid state or in a concentrated form.

-

Chemical Incompatibility: 4-(2-Azidoethyl)morpholine should be stored and handled in a manner that avoids contact with incompatible materials. Strong acids can react with the azide to form hydrazoic acid, which is highly toxic and explosive. Contact with heavy metals and their salts should also be avoided, as this can lead to the formation of highly shock-sensitive metal azides. Additionally, strong oxidizing agents and reducing agents can react with the azide group.

Recommended Storage and Handling Protocols

To maintain the purity and ensure the safety of 4-(2-Azidoethyl)morpholine, the following storage and handling protocols are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature, ideally refrigerated (2-8 °C). | Minimizes the risk of thermal decomposition and preserves long-term stability. |

| Light | Store in a dark place, using amber or opaque containers. | Prevents photolytic degradation of the azide group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While the morpholine ring is relatively stable, an inert atmosphere can help prevent potential oxidative degradation over long-term storage. |

| Container | Use tightly sealed containers made of compatible materials (e.g., glass or appropriate plastic). Avoid metal containers or closures that could form metal azides. | Prevents contamination and potentially hazardous reactions. |

| Location | Store in a well-ventilated, designated area for reactive chemicals, away from heat sources and incompatible materials. | Ensures proper segregation and minimizes risks in case of accidental release. |

Handling Procedures

A systematic approach to handling 4-(2-Azidoethyl)morpholine is crucial for both safety and experimental success. The following workflow outlines the key steps:

Figure 1: A generalized workflow for the safe handling of 4-(2-Azidoethyl)morpholine.

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-(2-Azidoethyl)morpholine is essential for troubleshooting unexpected experimental results and for developing analytical methods to assess its purity.

Figure 2: Potential degradation pathways for 4-(2-Azidoethyl)morpholine.

The primary degradation pathways involve the azide group. Thermal or photolytic decomposition can lead to the formation of a highly reactive nitrene intermediate, which can then undergo a variety of subsequent reactions, including intramolecular cyclization, rearrangement, or polymerization. In the presence of acidic or basic conditions, hydrolysis of the azide to the corresponding amine, 4-(2-aminoethyl)morpholine, may occur, although this is generally a slow process. The azide group is also susceptible to reduction to the amine by various reducing agents.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. The following are suggested experimental protocols:

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset of thermal decomposition.

-

Methodology:

-

Accurately weigh a small sample (1-5 mg) of 4-(2-Azidoethyl)morpholine into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Monitor the heat flow as a function of temperature.

-

The onset of a sharp exothermic peak indicates the beginning of decomposition.

-

Protocol 2: Long-Term Stability Monitoring using High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the degradation of 4-(2-Azidoethyl)morpholine over time under different storage conditions.

-

Methodology:

-

Develop and validate an HPLC method capable of separating 4-(2-Azidoethyl)morpholine from potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.

-

Aliquot samples of 4-(2-Azidoethyl)morpholine into separate vials and store them under different conditions (e.g., refrigerated, room temperature, exposed to light).

-

At regular intervals (e.g., 1, 3, 6, and 12 months), analyze a sample from each storage condition by HPLC.

-

Quantify the peak area of 4-(2-Azidoethyl)morpholine and any new peaks that appear over time.

-

Plot the percentage of remaining 4-(2-Azidoethyl)morpholine as a function of time for each storage condition to determine its shelf life.

-

Conclusion

4-(2-Azidoethyl)morpholine is a valuable reagent with significant potential in various scientific disciplines. However, its utility is intrinsically linked to its stability and proper handling. By understanding the inherent reactivity of the azide group and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. For critical applications, in-house stability testing is strongly recommended to validate its suitability for use.

References

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Thames River Chemical Corp. (2020, March 16). Morpholine Safety Data Sheet. Retrieved from [Link]

- Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

- Combourieu, B., Poupin, P., Sornin, S., & Fontanille, M. (1998).

The Morpholine Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold," a recurring structural motif found in a multitude of approved and experimental drugs.[1][2][3] This guide provides a comprehensive exploration of the significance of the morpholine ring in contemporary drug design. We will dissect its fundamental physicochemical properties, elucidate its role in optimizing pharmacokinetic and pharmacodynamic profiles, and examine its broad therapeutic applications through illustrative case studies. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causal relationships that make morpholine an invaluable tool in the quest for safer and more effective medicines.

The Fundamental Virtues of the Morpholine Ring: A Physicochemical Perspective

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, possesses a unique combination of properties that make it highly attractive for medicinal chemists.[4]

A Balancing Act: Hydrophilicity and Lipophilicity

Successful drug candidates must exhibit a delicate balance between water solubility for systemic distribution and lipid solubility for membrane permeability. Morpholine masterfully achieves this equilibrium. The oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility, while the hydrocarbon backbone provides a degree of lipophilicity.[5][6][7] This well-balanced profile is particularly crucial for oral bioavailability and for designing drugs that can cross the blood-brain barrier (BBB).[5][7][8]

Taming Basicity: The pKa Advantage

The presence of the electron-withdrawing oxygen atom significantly reduces the basicity of the nitrogen atom in the morpholine ring compared to piperidine. This results in a pKa value that is often close to the physiological pH of blood.[5][6] This "tamed" basicity is highly advantageous as it can reduce the potential for off-target effects associated with highly basic compounds and improve the overall pharmacokinetic profile.[5][6]

Conformational Flexibility: Adapting to the Target

The morpholine ring predominantly adopts a flexible chair-like conformation.[5][6][8] This conformational adaptability allows it to serve as an effective scaffold, orienting appended functional groups into the optimal geometry for binding to a biological target.[5][6][9][10] This inherent flexibility can be a key determinant in enhancing the potency and selectivity of a drug molecule.[5][6]

Optimizing Drug Disposition: The Role of Morpholine in ADMET Properties

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The incorporation of a morpholine moiety can profoundly and positively influence these parameters.

Enhancing Metabolic Stability and Directing Metabolism

The morpholine ring itself is generally resistant to metabolic degradation.[6] Its presence can shield adjacent functional groups from enzymatic attack, thereby increasing the metabolic stability and half-life of a drug. Furthermore, when metabolism does occur, it often proceeds via predictable pathways, such as oxidation, leading to non-toxic derivatives and facilitating optimal clearance.[6][8]

Improving Permeability and Bioavailability

As previously mentioned, the balanced physicochemical properties of morpholine contribute to improved cell membrane permeability.[1] This is particularly evident in the design of Central Nervous System (CNS) drugs, where the ability to cross the highly selective BBB is a major challenge.[5][7][8] The enhanced permeability, coupled with increased metabolic stability, often translates to improved oral bioavailability.[8][11]

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine ring is showcased by its presence in a wide array of marketed drugs across various therapeutic areas.[3][11]

Central Nervous System Disorders: A Privileged Scaffold for Brain-Penetrant Drugs

The unique ability of morpholine to improve BBB permeability has made it a cornerstone in the development of CNS-active compounds.[5][7][12]

-

Antidepressants and Anxiolytics: Drugs like Reboxetine and Moclobemide incorporate a morpholine ring, which is crucial for their pharmacokinetic profiles and ability to reach their targets in the brain.[5][7]

-

Neurodegenerative Diseases: In the context of Alzheimer's and Parkinson's disease, morpholine-containing compounds are being explored for their ability to modulate key enzymes and receptors within the CNS.[5][7] For instance, selective LRRK2 kinase inhibitors containing a dimethylmorpholine ring, such as MLi-2, have shown promise in preclinical models of Parkinson's disease due to their excellent brain permeability.[5]

Oncology: Targeting Kinases with Precision

Kinase inhibitors are a major class of targeted cancer therapies, and the morpholine ring is a frequently employed structural element in their design.[2][4]

-

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are often dysregulated in cancer. The morpholine ring is a key pharmacophore in many PI3K and mTOR inhibitors.[5] For example, in the dual PI3K/mTOR inhibitor PI-103 , the morpholine oxygen forms crucial hydrogen bonds with the hinge region of the kinase domain, contributing significantly to its inhibitory activity.[5][6]

Infectious Diseases: A Versatile Building Block

The morpholine moiety is also found in several antimicrobial agents.

-

Antibiotics: The antibiotic Linezolid , an oxazolidinone, features a morpholine ring that contributes to its overall favorable pharmacokinetic properties.

-

Antifungals: Fenpropimorph and Amorolfine are examples of antifungal agents that utilize the morpholine scaffold.[7]

Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also a testament to its synthetic accessibility.[3] A variety of robust and efficient synthetic methods have been developed for the preparation of morpholine derivatives.

Representative Synthetic Protocol: Intramolecular Cyclization of 2-Aminoalcohols

A common and classical method for the synthesis of N-substituted morpholines involves the intramolecular cyclization of a 2-aminoalcohol.

Step-by-Step Methodology:

-

N-Alkylation: A primary or secondary amine is reacted with a suitable 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the corresponding 2-aminoalcohol.

-

Cyclization: The resulting 2-aminoalcohol is then treated with a strong acid catalyst (e.g., concentrated H₂SO₄) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the morpholine ring.

-

Purification: The crude product is purified by standard techniques such as distillation or chromatography.

Case Study: Aprepitant - A Morpholine-Containing NK1 Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[5][6] It acts as a selective antagonist of the neurokinin 1 (NK1) receptor. The crystal structure of aprepitant bound to the NK1 receptor reveals the critical role of the morpholine moiety.[6] It acts as a central scaffold, positioning the three key interacting pharmacophores in the correct orientation for optimal binding within the receptor pocket.[6] Specifically, the morpholine ring itself can participate in interactions with residues such as Gln165.[6]

| Drug | Therapeutic Area | Role of Morpholine Moiety |

| Reboxetine | Antidepressant | Improves BBB permeability and oral bioavailability. |

| Gefitinib | Anticancer (Kinase Inhibitor) | Acts as a key pharmacophore for binding to the EGFR kinase domain. |